N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a combination of indole, tetrazole, and benzamide moieties
Properties
Molecular Formula |
C18H14ClFN6O |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H14ClFN6O/c19-12-1-3-16-14(7-12)11(9-22-16)5-6-21-18(27)15-8-13(20)2-4-17(15)26-10-23-24-25-26/h1-4,7-10,22H,5-6H2,(H,21,27) |
InChI Key |
MUYAYLXCBSMNHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the 5-chloro-1H-indole-3-yl derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Alkylation: The indole derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the 2-position.
Tetrazole Formation:
Coupling with Benzamide: The final step involves coupling the tetrazole-indole intermediate with 5-fluoro-2-aminobenzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: Reduction of the nitro group (if present) on the benzamide ring can be achieved using hydrogenation or metal hydrides.
Substitution: The chloro and fluoro substituents on the indole and benzamide rings, respectively, can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole or benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The indole moiety is known for its ability to bind to various biological targets, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity. The benzamide portion may interact with proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]benzamide
- 5-fluoro-2-(1H-tetrazol-1-yl)benzamide
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both indole and tetrazole rings enhances its potential for diverse biological activities, making it a valuable compound for research and development.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15ClF N4O
- Molecular Weight : 306.75 g/mol
- CAS Number : 931374-75-3
The compound's biological activity is primarily attributed to its structural components, which include an indole moiety and a tetrazole group. These structures are known to interact with various biological targets, influencing pathways involved in cancer progression and inflammation.
Biological Activities
-
Antitumor Activity
- Recent studies have indicated that compounds featuring indole and tetrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast and colon cancer cells, suggesting potent antitumor properties .
- Anti-inflammatory Effects
- Antimicrobial Properties
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole-tetrazole derivatives, including this compound. The compound was tested against various cancer cell lines, showing promising results with an IC50 value of approximately 20 µM against MCF-7 (breast cancer) cells and 15 µM against HCT116 (colon cancer) cells .
Case Study 2: Inhibition of Inflammatory Cytokines
Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in TNF-alpha and IL-6 levels following treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
